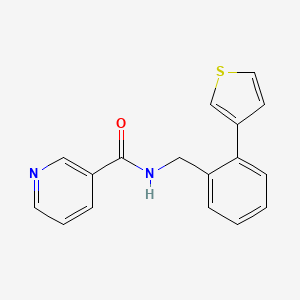

![molecular formula C12H17N3S B2439583 [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea CAS No. 914636-45-6](/img/structure/B2439583.png)

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea” is a chemical compound with the molecular formula C12H17N3S . It is also known by other names such as 2-(4-Isobutylbenzylidene)hydrazinecarbothioamide and 2-[[4-(2-Methylpropyl)phenyl]methylene]hydrazinecarbothioamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group . The exact 3D structure or the stereochemistry is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Study

A study by Sujith et al. (2009) detailed the synthesis of a series of compounds including 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were synthesized via a Mannich reaction and were characterized for their anti-inflammatory, analgesic, antibacterial, and antifungal activities.

Antiviral, Antitubercular, and Anticancer Activities

The work of Çıkla (2010) focused on the synthesis of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]phenyl]-3-substituted thiourea derivatives. These compounds were evaluated for their antiviral, antitubercular, and anticancer activities, offering insight into the potential medicinal applications of thiourea derivatives.

Urease Inhibition for Ulcer Therapy

In 2018, Mumtaz et al. synthesized N, N´-disubstituted thiourea derivatives from ibuprofen. These compounds showed potent urease inhibitory activity, suggesting their potential as lead molecules for gastrointestinal ulcer therapy.

Antimicrobial Activities

Saljooghi et al. (2017) synthesized new thiourea and thiazolidinone derivatives, which were tested against various microbial pathogens, highlighting their potential antimicrobial applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of a suitable catalyst.", "Starting Materials": [ "4-(2-methylpropyl)benzaldehyde", "Thiourea", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(2-methylpropyl)benzaldehyde and thiourea in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool and filter off any solid precipitate.", "Step 5: Wash the solid precipitate with a suitable solvent such as water or ethanol.", "Step 6: Dry the solid precipitate under vacuum to obtain the final product, [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea." ] } | |

Número CAS |

914636-45-6 |

Fórmula molecular |

C12H17N3S |

Peso molecular |

235.35 g/mol |

Nombre IUPAC |

[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea |

InChI |

InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16) |

Clave InChI |

SGHWUUOQYKMTFX-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

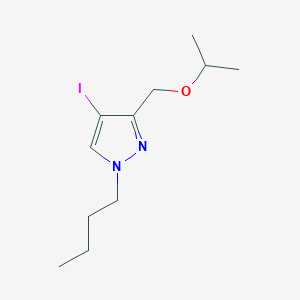

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)

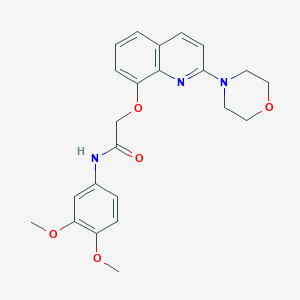

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)

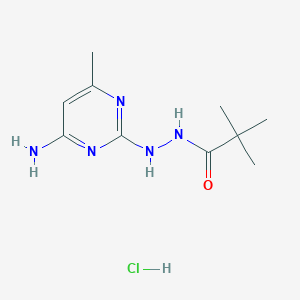

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)

![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)

![3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide](/img/structure/B2439520.png)

![4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439521.png)

![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)